2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 2-methylphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3). The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium phosphate (K3PO4).
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the aryl group from the boronic acid.
Scientific Research Applications
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s fluorine and chlorine atoms can enhance its binding affinity to target proteins, leading to effective inhibition. The molecular targets and pathways involved vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-4-methoxypyrimidine
- 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine
- 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is unique due to the presence of the 2-methylphenoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacologically active compound and its suitability for specific applications in materials science.
Properties
Molecular Formula |
C11H8ClFN2O |
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Molecular Weight |
238.64 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-4-2-3-5-9(7)16-10-8(13)6-14-11(12)15-10/h2-6H,1H3 |
InChI Key |
JCPCYUXSYQAUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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